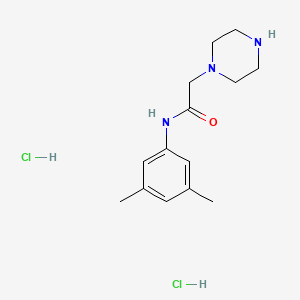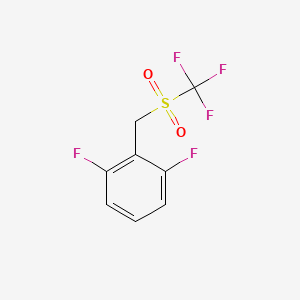
1-溴-2,3-二甲氧基-4-氟苯
描述
1-Bromo-2,3-dimethoxy-4-fluorobenzene is a chemical compound with the molecular formula C8H8BrFO2 . It has an average mass of 235.050 Da and a monoisotopic mass of 233.969162 Da .
Synthesis Analysis
The synthesis of 1-Bromo-2,3-dimethoxy-4-fluorobenzene could potentially involve electrophilic aromatic substitution, a common reaction in organic chemistry . In this process, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This is followed by the removal of a proton from the intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular structure of 1-Bromo-2,3-dimethoxy-4-fluorobenzene consists of a benzene ring substituted with bromo, fluoro, and two methoxy groups . The InChI code for this compound is 1S/C8H8BrFO2/c1-11-7-5(9)3-4-6(10)8(7)12-2/h3-4H,1-2H3 .Physical And Chemical Properties Analysis
1-Bromo-2,3-dimethoxy-4-fluorobenzene has a density of 1.5±0.1 g/cm3, a boiling point of 220.4±35.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 43.8±3.0 kJ/mol and a flash point of 106.6±10.2 °C . The compound has a molar refractivity of 47.3±0.3 cm3 .科学研究应用
溴化和硫代官能化苯醌
1-溴-2,3-二甲氧基-4-氟苯已在溴化反应的背景下得到研究。例如,与 1-溴-2,3-二甲氧基-4-氟苯密切相关的 1,4-二甲氧基-2,3-二甲基苯的溴化在各种条件下进行了探索,导致了不同的溴化产物。这些研究对于合成新的含硫醌衍生物具有重要意义,证明了此类化合物的化学多功能性 (Aitken、Jethwa、Richardson 和 Slawin,2016 年)。
光解碎片研究
已经对与 1-溴-2,3-二甲氧基-4-氟苯类似的化合物(例如 1-溴-3-氟苯和 1-溴-4-氟苯)的光解离进行了研究。这些研究涉及光解碎片平移光谱等先进技术,并提供了对这些溴-氟苯化合物中的能量分布和取代效应的见解 (Gu、Wang、Huang、Han、He 和 Lou,2001 年)。
新型化合物的合成
还有一些研究集中于溴-氟苯化合物各种衍生物的合成,展示了在材料科学或药理学中创建具有潜在应用的新分子的方法和条件。例如,从 3,4-二甲基苯胺合成 1,2-双(溴甲基)-4-氟苯的研究展示了通过重氮化和溴化等反应创建复杂分子的过程 (郭志安,2009 年)。
钯催化的反应
已经进行了涉及 1-溴-2-氟苯与各种亲核试剂的钯催化羰基化反应的研究。这类研究探索了此类反应在创建杂环中的效率和选择性,这与开发药物和先进材料有关 (Chen、Natte、Neumann 和 Wu,2014 年)。
光谱学和振动分析
已经对三取代苯(包括与 1-溴-2,3-二甲氧基-4-氟苯相关的化合物)进行了拉曼光谱和红外光谱等光谱研究。这些研究对于理解此类化合物的分子结构和振动特性至关重要,这在包括材料科学和分析化学在内的各个领域都有影响 (Aralakkanavar、Jeeragal、Kalkoti 和 Shashidhar,1992 年)。
作用机制
Target of Action
The primary targets of 1-Bromo-2,3-dimethoxy-4-fluorobenzene are the benzylic positions in organic compounds . These positions are particularly reactive due to the stabilization of the intermediate carbocation by resonance with the aromatic ring .
Mode of Action
1-Bromo-2,3-dimethoxy-4-fluorobenzene interacts with its targets through a variety of reactions, including free radical bromination, nucleophilic substitution, and oxidation . In these reactions, the bromine atom in the compound acts as an electrophile, forming a sigma bond with the target molecule and generating a positively charged intermediate . This intermediate then undergoes further reactions, such as the removal of a proton to yield a substituted benzene ring .
Biochemical Pathways
The biochemical pathways affected by 1-Bromo-2,3-dimethoxy-4-fluorobenzene are primarily those involving the synthesis of benzene derivatives . The compound’s ability to undergo reactions at the benzylic position allows it to participate in the formation of carbon-carbon bonds, a key step in many biochemical pathways .
Pharmacokinetics
The compound’s adme (absorption, distribution, metabolism, and excretion) properties would likely be influenced by factors such as its molecular weight, lipophilicity, and the presence of functional groups such as the bromine and fluorine atoms .
Result of Action
The result of 1-Bromo-2,3-dimethoxy-4-fluorobenzene’s action is the formation of new compounds through the substitution of hydrogen atoms at the benzylic position . This can lead to the synthesis of a wide range of benzene derivatives, depending on the specific conditions and reactants present .
安全和危害
The safety information for 1-Bromo-2,3-dimethoxy-4-fluorobenzene indicates that it is a flammable liquid and vapor. It can cause skin irritation and is toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment and wearing protective gloves, eye protection, and face protection .
生化分析
Biochemical Properties
1-Bromo-2,3-dimethoxy-4-fluorobenzene plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It is known to participate in nucleophilic substitution reactions, where it can act as a substrate for enzymes that catalyze such reactions. The interactions between 1-Bromo-2,3-dimethoxy-4-fluorobenzene and these biomolecules can lead to the formation of new chemical bonds, altering the structure and function of the biomolecules involved .
Cellular Effects
1-Bromo-2,3-dimethoxy-4-fluorobenzene has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with receptors and enzymes involved in signal transduction. This compound may also impact gene expression by modulating the activity of transcription factors and other regulatory proteins. Additionally, 1-Bromo-2,3-dimethoxy-4-fluorobenzene can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of action of 1-Bromo-2,3-dimethoxy-4-fluorobenzene involves its binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the specific enzyme and the nature of the interaction. For example, 1-Bromo-2,3-dimethoxy-4-fluorobenzene may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis. Alternatively, it may activate enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Bromo-2,3-dimethoxy-4-fluorobenzene can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term studies have shown that 1-Bromo-2,3-dimethoxy-4-fluorobenzene can have lasting effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-Bromo-2,3-dimethoxy-4-fluorobenzene in animal models vary with different dosages. At low doses, this compound may have minimal or no observable effects. At higher doses, it can exhibit toxic or adverse effects, including disruptions in cellular function and metabolism. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxicity studies have indicated that high doses of 1-Bromo-2,3-dimethoxy-4-fluorobenzene can lead to adverse effects such as organ damage and impaired physiological function .
Metabolic Pathways
1-Bromo-2,3-dimethoxy-4-fluorobenzene is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These reactions are catalyzed by enzymes such as cytochrome P450s and transferases, leading to the formation of metabolites that can be further processed or excreted. The metabolic pathways of 1-Bromo-2,3-dimethoxy-4-fluorobenzene can influence its biological activity and toxicity .
Transport and Distribution
Within cells and tissues, 1-Bromo-2,3-dimethoxy-4-fluorobenzene is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biological activity. For example, transporters may facilitate the uptake of 1-Bromo-2,3-dimethoxy-4-fluorobenzene into cells, while binding proteins may sequester it in specific cellular compartments. The distribution of this compound within tissues can also impact its overall effects on cellular function .
Subcellular Localization
The subcellular localization of 1-Bromo-2,3-dimethoxy-4-fluorobenzene is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound may localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular machinery. The subcellular localization of 1-Bromo-2,3-dimethoxy-4-fluorobenzene can influence its activity and function, as it may interact with different biomolecules in distinct cellular environments .
属性
IUPAC Name |
1-bromo-4-fluoro-2,3-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO2/c1-11-7-5(9)3-4-6(10)8(7)12-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGWYBFHCGAIRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1OC)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


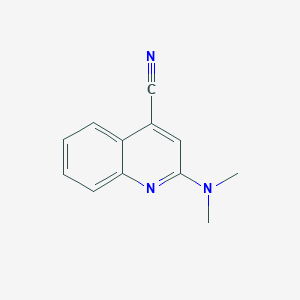

![2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}propanohydrazide](/img/structure/B1442603.png)
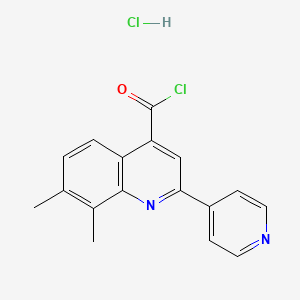
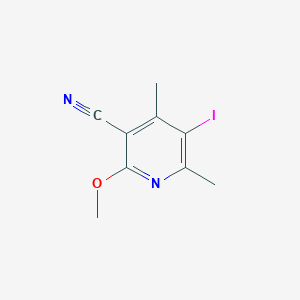
![3-[(3-Fluorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine](/img/structure/B1442608.png)
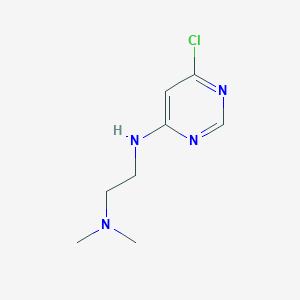
![3-[(2-Bromo-4-ethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1442610.png)
![4-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1442611.png)

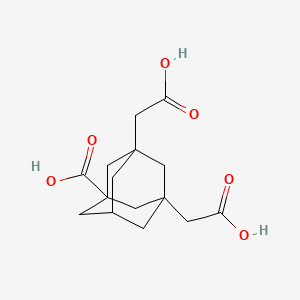
![3-[5-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]piperidine dihydrochloride](/img/structure/B1442618.png)
